2-Amino-N-cyclopentylpropanamide

adenosine receptor profiling off-target screening racemic amino amide selectivity

2-Amino-N-cyclopentylpropanamide (CAS 1101793-51-4) is a racemic alanine-derived cyclopentylamide with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol. The compound exists as a racemic mixture of (R)- and (S)-enantiomers and is structurally characterized by a primary amine, a secondary cyclopentylamide, and a methyl-bearing chiral center.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 1101793-51-4
Cat. No. B111146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-cyclopentylpropanamide
CAS1101793-51-4
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1CCCC1)N
InChIInChI=1S/C8H16N2O/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5,9H2,1H3,(H,10,11)
InChIKeyFKQVZJBUPCYIJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-cyclopentylpropanamide (CAS 1101793-51-4): Compound Identity and Procurement Baseline


2-Amino-N-cyclopentylpropanamide (CAS 1101793-51-4) is a racemic alanine-derived cyclopentylamide with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol [1]. The compound exists as a racemic mixture of (R)- and (S)-enantiomers and is structurally characterized by a primary amine, a secondary cyclopentylamide, and a methyl-bearing chiral center [2]. It is available as a free base and as a hydrochloride salt (CAS 1214638-91-1; MW 192.68 g/mol), the latter offering enhanced aqueous solubility . Commercial suppliers list the compound with a minimum purity specification of 95% (free base and hydrochloride), with select vendors offering NLT 98% purity for the hydrochloride salt . The compound is described by multiple commercial sources as a versatile small-molecule scaffold suitable for medicinal chemistry library synthesis and derivatization .

Why Generic Substitution of 2-Amino-N-cyclopentylpropanamide with Structurally Related Analogs Carries Risks


2-Amino-N-cyclopentylpropanamide cannot be casually substituted with structurally similar amino amides because the cyclopentyl ring imposes stereoelectronic constraints that directly influence molecular recognition, metabolic stability, and off-target liability. Validation data from BindingDB shows that this compound exhibits no measurable binding to adenosine A2A or A1 receptors (Ki > 100,000 nM), a property that is not predictable from the 2-aminopropanamide core alone and may be critical for applications requiring adenosine receptor silence [1]. More importantly, the compound's racemic nature constitutes a distinct chemical entity from the enantiopure (S)-form (CAS 1217767-70-8), which has been independently reported as a GABA aminotransferase inhibitor. Substitution of the racemate with the (S)-enantiomer—or vice versa—alters stereochemical composition and may introduce unintended pharmacology, particularly in assays sensitive to chirality .

Quantitative Evidence Guide: Verifiable Differentiation of 2-Amino-N-cyclopentylpropanamide from Closest Analogs


Adenosine Receptor Binding Profile: Negative Evidence for Off-Target Selectivity

In radioligand displacement assays, 2-amino-N-cyclopentylpropanamide exhibited negligible affinity for adenosine A2A (Ki > 100,000 nM; [³H]-NECA displacement in rat striatal membranes) and adenosine A1 receptors (Ki > 100,000 nM; [³H]-DPCPX displacement in rat whole brain membranes) [1]. This contrasts sharply with known cyclopentyl-containing adenosine receptor ligands such as N⁶-cyclopentyladenosine (CPA), which displays low nanomolar affinity (Ki ~ 1–5 nM) at A1 receptors, establishing that the 2-amino-N-cyclopentylpropanamide scaffold is functionally silent at adenosine receptors under these assay conditions [2].

adenosine receptor profiling off-target screening racemic amino amide selectivity

Purity Specification: Vendor-Verified Minimum Purity Benchmarks

Commercially available 2-amino-N-cyclopentylpropanamide hydrochloride (CAS 1214638-91-1) is supplied with a minimum purity specification of 95% by HPLC from multiple vendors including AKSci and CheMenu . A subset of suppliers, including CymitQuimica, lists the hydrochloride salt at NLT 98% purity . This purity tier exceeds the baseline 95% commonly offered for the less-characterized positional isomer 3-amino-N-cyclopentylpropanamide hydrochloride (CAS 1220037-27-3), for which 95% is the standard minimum specification . The availability of 98%+ material reduces the burden of in-house purification for downstream synthetic applications.

compound purity specification HPLC purity procurement quality assurance

Racemic vs. Enantiopure Form: Stereochemical Identity and Its Implications

2-Amino-N-cyclopentylpropanamide (CAS 1101793-51-4) is the racemic (DL) mixture, whereas (2S)-2-amino-N-cyclopentylpropanamide (CAS 1217767-70-8) is the single (S)-enantiomer [1]. The (S)-form has been reported—though primarily through vendor descriptions and secondary sources—as an inhibitor of GABA aminotransferase, whereas the racemate's biological profile is not comparably characterized [2]. The racemate is available at 95% purity from multiple suppliers (see Evidence Item 2), while the (S)-enantiomer is available in comparable purity (95% minimum from AKSci) but commands a higher price point due to enantioselective synthesis or chiral resolution requirements . This economic differential makes the racemate the preferred choice for initial scaffold exploration and SAR campaigns where chirality is not a discriminating factor.

chiral separation enantiomeric composition racemic scaffold

Evidence-Supported Application Scenarios for 2-Amino-N-cyclopentylpropanamide Procurement


Medicinal Chemistry Scaffold Exploration Requiring Adenosine Receptor Silence

For drug discovery programs targeting CNS, inflammatory, or metabolic indications where adenosine receptor engagement is a known confounding factor (e.g., kinase inhibitor programs, GPCR-focused libraries), 2-amino-N-cyclopentylpropanamide provides a validated cyclopentyl-containing scaffold with demonstrated absence of adenosine A1 and A2A binding (Ki > 100,000 nM) [1]. This allows chemists to incorporate a cyclopentyl amide motif for conformational constraint or solubility tuning without inadvertently introducing adenosine-mediated off-target effects that plague N⁶-substituted adenosine analogs.

Cost-Effective Racemic Building Block for Parallel Library Synthesis

When budget constraints or throughput requirements dictate the use of a racemic scaffold for initial SAR exploration, 2-amino-N-cyclopentylpropanamide (CAS 1101793-51-4) offers a lower-cost alternative to the (S)-enantiomer (CAS 1217767-70-8) while maintaining the same purity floor (≥95%) . This is particularly advantageous for amide coupling libraries, peptidomimetic synthesis, and fragment-based screening where chirality is introduced at a later optimization stage.

Hydrochloride Salt Form for Aqueous Compatibility in Biochemical Assays

The hydrochloride salt (CAS 1214638-91-1), available at NLT 98% purity from select vendors, provides enhanced aqueous solubility relative to the free base, facilitating direct use in biochemical assay buffers without the need for DMSO-mediated solubilization that can introduce solvent artifacts . This form is suitable for enzyme inhibition screening, SPR binding studies, and cell-based assays requiring compound solubility ≥100 μM in aqueous media.

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